1-((2-(tetrahydro-2H-pyran-4-yl)ethyl)sulfonyl)pyrrolidine
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Overview
Description
1-((2-(tetrahydro-2H-pyran-4-yl)ethyl)sulfonyl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a sulfonyl group, which is further connected to a tetrahydro-2H-pyran-4-yl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-(tetrahydro-2H-pyran-4-yl)ethyl)sulfonyl)pyrrolidine typically involves the following steps:
Formation of the Tetrahydro-2H-pyran-4-yl Ethyl Group: This can be achieved by reacting tetrahydropyran with an appropriate alkylating agent under acidic conditions.
Sulfonylation: The tetrahydro-2H-pyran-4-yl ethyl group is then reacted with a sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonyl intermediate.
Pyrrolidine Attachment: Finally, the sulfonyl intermediate is reacted with pyrrolidine under basic conditions to yield the desired compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-((2-(tetrahydro-2H-pyran-4-yl)ethyl)sulfonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
1-((2-(tetrahydro-2H-pyran-4-yl)ethyl)sulfonyl)pyrrolidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((2-(tetrahydro-2H-pyran-4-yl)ethyl)sulfonyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. The tetrahydro-2H-pyran-4-yl group may contribute to the overall stability and solubility of the compound.
Comparison with Similar Compounds
Tetrahydropyran derivatives: Compounds with similar tetrahydropyran structures but different functional groups.
Pyrrolidine derivatives: Compounds with pyrrolidine rings attached to various substituents.
Uniqueness: 1-((2-(tetrahydro-2H-pyran-4-yl)ethyl)sulfonyl)pyrrolidine is unique due to the combination of its sulfonyl group and the tetrahydro-2H-pyran-4-yl ethyl group. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.
Properties
Molecular Formula |
C11H21NO3S |
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Molecular Weight |
247.36 g/mol |
IUPAC Name |
1-[2-(oxan-4-yl)ethylsulfonyl]pyrrolidine |
InChI |
InChI=1S/C11H21NO3S/c13-16(14,12-6-1-2-7-12)10-5-11-3-8-15-9-4-11/h11H,1-10H2 |
InChI Key |
IDELXLAZKIZFRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CCC2CCOCC2 |
Origin of Product |
United States |
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